molecular formula C16H19F4NO4 B11078195 Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate

Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate

Cat. No.: B11078195
M. Wt: 365.32 g/mol
InChI Key: ZTQBUYLJGJLMSC-UHFFFAOYSA-N
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Description

Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate is an organic compound that features a pyridine ring substituted with four fluorine atoms and a propanedioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate typically involves the reaction of 2,3,5,6-tetrafluoropyridine with di-tert-butyl malonate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the fluorine atoms by the malonate group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: Carboxylic acids.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate involves its interaction with various molecular targets. The fluorine atoms on the pyridine ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing carboxylic acids that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylpyridine: A similar compound with tert-butyl groups on the pyridine ring, used as a non-nucleophilic base.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: A bipyridine derivative with tert-butyl groups, used as a ligand in coordination chemistry.

    2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl: A phosphine ligand used in palladium-catalyzed cross-coupling reactions.

Uniqueness

Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate is unique due to the presence of both fluorine atoms and ester groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C16H19F4NO4

Molecular Weight

365.32 g/mol

IUPAC Name

ditert-butyl 2-(2,3,5,6-tetrafluoropyridin-4-yl)propanedioate

InChI

InChI=1S/C16H19F4NO4/c1-15(2,3)24-13(22)8(14(23)25-16(4,5)6)7-9(17)11(19)21-12(20)10(7)18/h8H,1-6H3

InChI Key

ZTQBUYLJGJLMSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C(C(=NC(=C1F)F)F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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